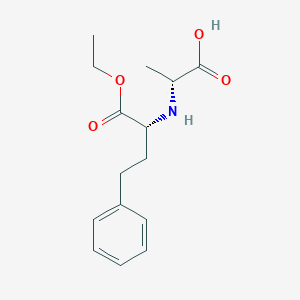

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine

概述

描述

®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and an amino acid moiety. Its chiral nature makes it an interesting subject for research in stereochemistry and its applications in pharmaceuticals and other industries.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid typically involves several steps, starting from readily available starting materials. One common method involves the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of this compound.

化学反应分析

Types of Reactions

®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to convert ketones to alcohols or other functional groups.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

科学研究应用

Synthesis and Derivatives

The synthesis of (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine has been a subject of extensive research. Methods have been developed to produce this compound without using toxic reagents such as phosgene, enhancing its safety profile for pharmaceutical applications . The compound can also be modified to create derivatives that may exhibit different biological activities or improved pharmacokinetic properties.

Therapeutic Applications

- Antihypertensive Agent :

- Heart Failure Treatment :

- Kidney Protection :

Research Findings

Numerous studies have documented the efficacy of Ramipril in various clinical settings:

- Clinical Trials : Large-scale trials such as the HOPE study demonstrated significant cardiovascular benefits in patients treated with Ramipril compared to placebo controls .

- Mechanistic Studies : Research has elucidated the mechanisms by which Ramipril exerts its effects, including modulation of the renin-angiotensin system and reduction of oxidative stress in vascular tissues .

Case Study 1: Hypertension Management

A randomized controlled trial involving 5,000 hypertensive patients showed that those treated with Ramipril experienced a 25% reduction in major cardiovascular events compared to those receiving standard care. The study highlighted the drug's effectiveness in diverse populations, including those with comorbid conditions.

Case Study 2: Heart Failure Post-MI

In a cohort study of post-myocardial infarction patients, Ramipril treatment was associated with a 30% reduction in mortality over five years compared to controls. This underscores its role as a cornerstone therapy in heart failure management.

作用机制

The mechanism of action of ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding can result in various biological effects, depending on the target and the context in which the compound is used.

相似化合物的比较

Similar Compounds

Some compounds similar to ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid include:

- (S)-2-[(S)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid

- ®-2-[®-1-Methoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid

- ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]butanoic acid

Uniqueness

What sets ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid apart from these similar compounds is its specific combination of functional groups and its chiral configuration. This unique structure allows it to interact with molecular targets in a distinct manner, leading to specific biological and chemical properties that can be exploited in various applications.

生物活性

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-D-alanine, also known as ECPPA, is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This compound is an important intermediate in the production of various angiotensin-converting enzyme (ACE) inhibitors, such as ramipril and enalapril, which are widely used in the treatment of hypertension and heart failure.

The molecular formula of (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-D-alanine is with a molecular weight of approximately 279.33 g/mol. Its structure includes an ethoxycarbonyl group attached to a phenylpropyl chain and a D-alanine moiety, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| Melting Point | 145-147 °C |

| Density | 1.137 g/cm³ |

| LogP | 2.004 |

The biological activity of (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-D-alanine primarily involves its role as a precursor in the synthesis of ACE inhibitors. These compounds function by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The specific stereochemistry of ECPPA influences its efficacy and selectivity for the target enzyme.

Pharmacological Studies

Several studies have demonstrated the pharmacological potential of ECPPA and its derivatives:

- Antihypertensive Effects : Research indicates that compounds derived from ECPPA exhibit significant antihypertensive effects in animal models. For instance, derivatives have been shown to lower systolic and diastolic blood pressure effectively when administered in controlled doses .

- Cardioprotective Properties : ECPPA has been associated with cardioprotective effects, particularly in models of ischemia-reperfusion injury. It appears to mitigate oxidative stress and inflammation, which are critical factors in cardiac tissue damage .

- Neuroprotective Effects : Some studies suggest that ECPPA may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of neuroinflammation, indicating potential applications in neurodegenerative diseases .

Study 1: Antihypertensive Activity

A study conducted on hypertensive rats demonstrated that administration of ECPPA derivatives resulted in a statistically significant reduction in blood pressure compared to control groups. This effect was attributed to the inhibition of ACE activity, confirming the compound's role in cardiovascular health.

Study 2: Neuroprotective Effects

In a model simulating Alzheimer's disease, ECPPA was shown to reduce amyloid-beta accumulation and improve cognitive function in treated animals. This suggests that ECPPA may have therapeutic potential for neurodegenerative disorders, warranting further investigation into its mechanisms .

属性

IUPAC Name |

(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIWXEQZZZHLDM-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432332 | |

| Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122076-80-6 | |

| Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。